molecular formula C11H14BrFMgO B14878794 (3-Fluoro-2-(n-pentyloxy)phenyl)magnesium bromide

(3-Fluoro-2-(n-pentyloxy)phenyl)magnesium bromide

Cat. No.: B14878794
M. Wt: 285.44 g/mol
InChI Key: UWLFAUQMLRQKDR-UHFFFAOYSA-M
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Description

(3-fluoro-2-(n-pentyloxy)phenyl)magnesium bromide, 0.50 M in THF: is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds known for their ability to form carbon-carbon bonds. This compound is particularly useful in the formation of carbon-fluorine bonds, which are significant in pharmaceuticals and agrochemicals due to the unique properties imparted by the fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (3-fluoro-2-(n-pentyloxy)phenyl)magnesium bromide typically involves the reaction of 3-fluoro-2-(n-pentyloxy)bromobenzene with magnesium metal in the presence of tetrahydrofuran (THF) as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods: On an industrial scale, the preparation of this compound follows similar principles but is optimized for larger quantities. The process involves:

    Activation of Magnesium: Magnesium turnings are often activated by washing with dilute acid and then drying.

    Reaction Setup: The activated magnesium is added to a solution of 3-fluoro-2-(n-pentyloxy)bromobenzene in THF.

    Reaction Conditions: The mixture is stirred under an inert atmosphere at a controlled temperature to ensure complete reaction.

    Purification: The resulting Grignard reagent is typically purified by distillation or crystallization to remove any unreacted starting materials or by-products.

Chemical Reactions Analysis

Types of Reactions: (3-fluoro-2-(n-pentyloxy)phenyl)magnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.

    Coupling Reactions: It is used in coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of THF.

    Halides: Reacts with alkyl or aryl halides under anhydrous conditions.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Major Products:

    Alcohols: Formed from reactions with carbonyl compounds.

    Biaryl Compounds: Formed from coupling reactions.

    Substituted Aromatics: Formed from substitution reactions with halides.

Scientific Research Applications

Chemistry:

    Synthesis of Fluorinated Compounds: Used in the synthesis of fluorinated pharmaceuticals and agrochemicals.

    Material Science: Utilized in the preparation of fluorinated polymers and materials with unique properties.

Biology and Medicine:

    Drug Development: Important in the synthesis of drug candidates with improved metabolic stability and bioavailability due to the presence of fluorine.

    Biological Probes: Used in the development of fluorinated probes for imaging and diagnostic purposes.

Industry:

    Agrochemicals: Used in the synthesis of herbicides and pesticides.

    Electronics: Employed in the production of materials for electronic devices due to the unique electronic properties of fluorinated compounds.

Mechanism of Action

The mechanism of action of (3-fluoro-2-(n-pentyloxy)phenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The fluorine atom in the compound enhances the reactivity of the Grignard reagent by stabilizing the negative charge developed during the reaction. This stabilization allows for more efficient formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application, such as the formation of alcohols from carbonyl compounds or the synthesis of biaryl compounds in coupling reactions.

Comparison with Similar Compounds

    Phenylmagnesium Bromide: A simpler Grignard reagent without the fluorine and pentyloxy substituents.

    (3-Fluorophenyl)magnesium Bromide: Lacks the pentyloxy group but contains the fluorine atom.

    (2-(n-Pentyloxy)phenyl)magnesium Bromide: Contains the pentyloxy group but lacks the fluorine atom.

Uniqueness:

    Fluorine Substitution: The presence of the fluorine atom in (3-fluoro-2-(n-pentyloxy)phenyl)magnesium bromide imparts unique reactivity and stability, making it particularly valuable in the synthesis of fluorinated compounds.

    Pentyloxy Group: The pentyloxy group provides additional steric and electronic effects, influencing the reactivity and selectivity of the compound in various reactions.

This detailed article provides a comprehensive overview of this compound, 050 M in THF, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H14BrFMgO

Molecular Weight

285.44 g/mol

IUPAC Name

magnesium;1-fluoro-2-pentoxybenzene-3-ide;bromide

InChI

InChI=1S/C11H14FO.BrH.Mg/c1-2-3-6-9-13-11-8-5-4-7-10(11)12;;/h4-5,7H,2-3,6,9H2,1H3;1H;/q-1;;+2/p-1

InChI Key

UWLFAUQMLRQKDR-UHFFFAOYSA-M

Canonical SMILES

CCCCCOC1=[C-]C=CC=C1F.[Mg+2].[Br-]

Origin of Product

United States

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